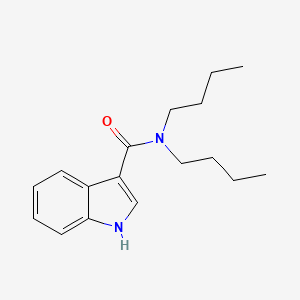
N,N-Dibutyl-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic compound with a benzene ring fused to a pyrrole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide group at the 3-position of the indole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with dibutylamine. The reaction is carried out under peptide synthesis conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually performed in an anhydrous solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production .
化学反応の分析
Types of Reactions
N,N-Dibutyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated indole derivatives.
科学的研究の応用
N,N-Dibutyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
作用機序
The mechanism of action of N,N-Dibutyl-1H-indole-3-carboxamide involves its ability to form hydrogen bonds with various enzymes and proteins. This interaction can inhibit the activity of these enzymes, leading to potential therapeutic effects. The compound’s molecular targets include enzymes involved in cancer cell proliferation, inflammation, and microbial growth. The pathways affected by these interactions are still under investigation, but they are believed to involve key signaling cascades related to cell growth and immune response .
類似化合物との比較
Similar Compounds
- N-Butyl-1H-indole-3-carboxamide
- N,N-Dimethyl-1H-indole-3-carboxamide
- N,N-Diethyl-1H-indole-3-carboxamide
Uniqueness
N,N-Dibutyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which enhances its ability to interact with a broader range of enzymes and proteins compared to its analogs. The dibutyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .
特性
CAS番号 |
63479-70-9 |
|---|---|
分子式 |
C17H24N2O |
分子量 |
272.4 g/mol |
IUPAC名 |
N,N-dibutyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C17H24N2O/c1-3-5-11-19(12-6-4-2)17(20)15-13-18-16-10-8-7-9-14(15)16/h7-10,13,18H,3-6,11-12H2,1-2H3 |
InChIキー |
FSQNNGPUMKARAG-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)C1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


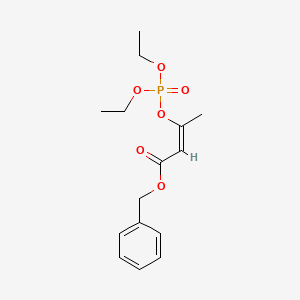
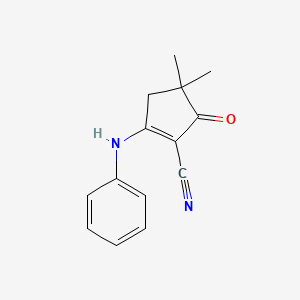

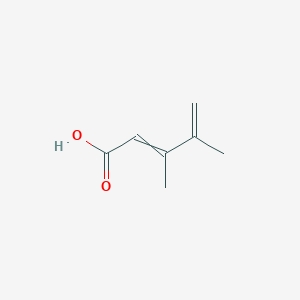
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
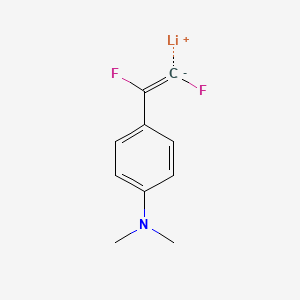
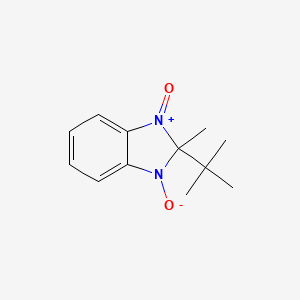
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
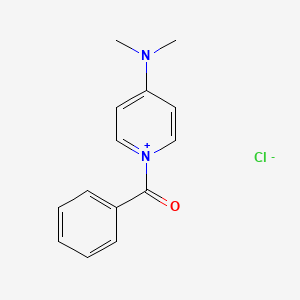
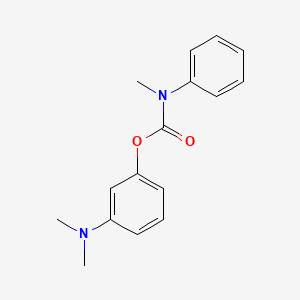
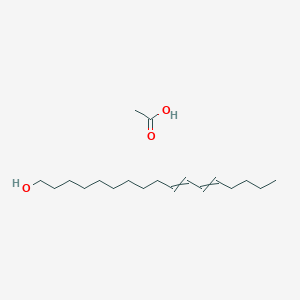
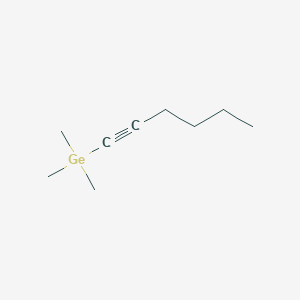
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
